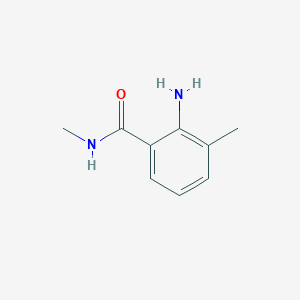
1-(4-Bromthiophen-3-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromothiophen-3-yl)ethanone is an organic compound with the molecular formula C6H5BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 4-position and an ethanone group at the 3-position of the thiophene ring. This compound is used primarily in research and development due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromothiophen-3-yl)ethanone is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(4-Bromothiophen-3-yl)ethanone can be synthesized through various methods. One common synthetic route involves the bromination of thiophene followed by acylation. The process typically starts with the bromination of thiophene using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromothiophene. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to produce 1-(4-Bromothiophen-3-yl)ethanone .
Industrial Production Methods
Industrial production methods for 1-(4-Bromothiophen-3-yl)ethanone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and acylation steps but utilizes industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromothiophen-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy-substituted thiophenes.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromothiophen-3-yl)ethanone involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The bromine atom and ethanone group allow the compound to participate in various chemical reactions, enabling it to modify biological molecules or materials. The specific pathways and targets depend on the context of its use, such as enzyme inhibition in biological systems or polymerization in material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromothiophen-2-yl)ethanone: Similar structure but with the bromine atom at the 2-position.
1-(5-Bromothiophen-3-yl)ethanone: Similar structure but with the bromine atom at the 5-position.
1-(4-Chlorothiophen-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-(4-Bromothiophen-3-yl)ethanone is unique due to the specific positioning of the bromine atom and ethanone group, which influences its reactivity and interaction with other molecules. This positioning allows for selective reactions and applications that may not be achievable with similar compounds .
Eigenschaften
IUPAC Name |
1-(4-bromothiophen-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4(8)5-2-9-3-6(5)7/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDRRISTDUJCKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574218 |
Source


|
| Record name | 1-(4-Bromothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35717-24-9 |
Source


|
| Record name | 1-(4-Bromothiophen-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
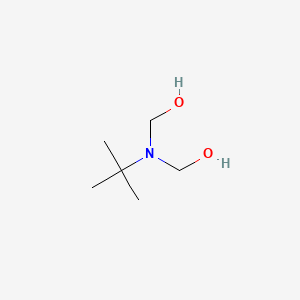
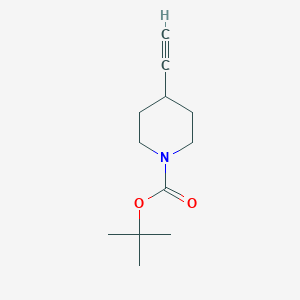
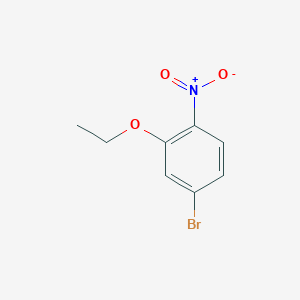

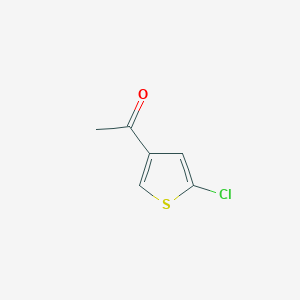



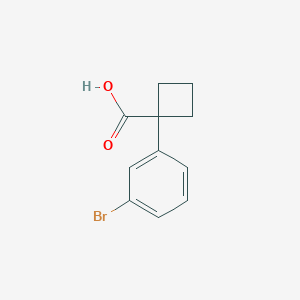
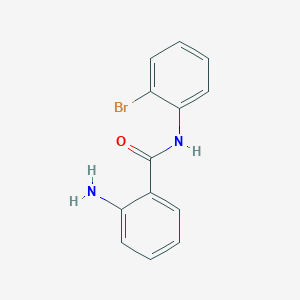
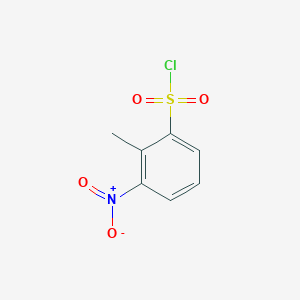

amine](/img/structure/B1283825.png)
